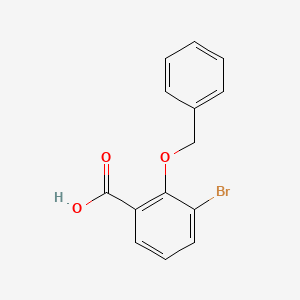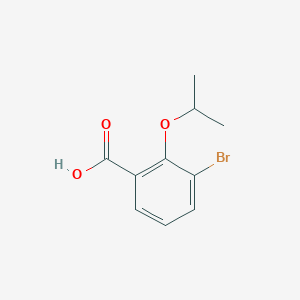
3-Bromo-2-isopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-isopropoxybenzoic acid is a chemical compound with the molecular formula C10H11BrO3 . It is a solid substance and is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, acid-base reactions are important processes in chemical and biological systems . The bromine atom in the compound could potentially make it a good candidate for various substitution reactions.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 259.1 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
3-BIPA has been used in various scientific research applications. It has been used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of various organometallic compounds, such as ruthenium and osmium complexes. 3-BIPA has also been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase.
Mechanism of Action
The mechanism of action of 3-BIPA is not well understood. It is believed that the bromine atom in 3-BIPA is involved in the formation of a covalent bond with the substrate, resulting in the formation of a new compound. This new compound is then able to interact with other molecules in the environment, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
3-BIPA has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. 3-BIPA has also been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the body. In addition, 3-BIPA has been shown to have anti-inflammatory, antioxidant, and antifungal properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-BIPA in laboratory experiments include its ease of synthesis, low cost, and ability to be used in a variety of applications. It is also relatively stable, which makes it suitable for long-term storage. However, 3-BIPA is highly reactive, which can make it difficult to handle in some lab experiments. In addition, 3-BIPA is a brominated compound, which may lead to the formation of toxic byproducts when used in laboratory experiments.
Future Directions
The potential future directions for 3-BIPA include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research into the synthesis of 3-BIPA and its derivatives could lead to the development of new compounds with improved properties. Finally, the development of new methods for the synthesis of 3-BIPA and its derivatives could lead to the development of new compounds with improved properties.
Synthesis Methods
3-BIPA can be synthesized using two different methods. The first method involves the reaction of isopropylbenzoic acid with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and is typically complete within two hours. The second method involves the reaction of isopropylbenzoic acid with bromoacetyl bromide in the presence of a base such as potassium carbonate. This reaction is typically complete within one hour.
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-propan-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKQTDRYBLRAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

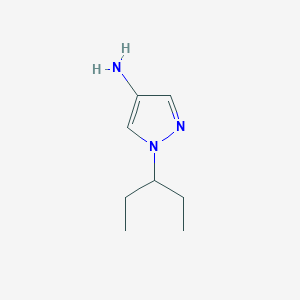

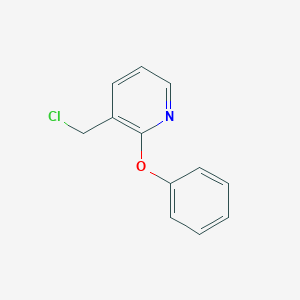
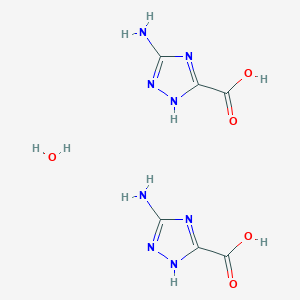

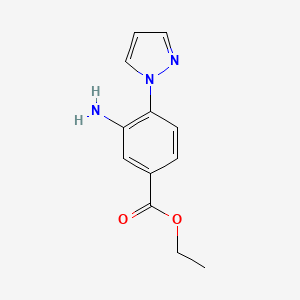
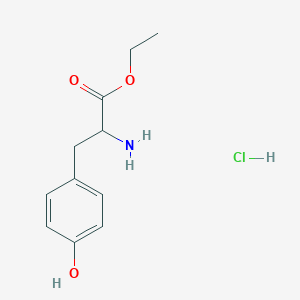


![7,7-Dimethyl-1-(((4-(2-pyridyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6331475.png)
